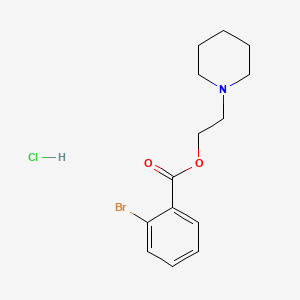

2-Piperidin-1-ylethyl 2-bromobenzoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-1-ylethyl 2-bromobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2.ClH/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16;/h2-3,6-7H,1,4-5,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYZBUOMECAXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Structural Elucidation of 2 Piperidin 1 Ylethyl 2 Bromobenzoate

Retrosynthetic Analysis of 2-Piperidin-1-ylethyl 2-bromobenzoate (B1222928)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For 2-Piperidin-1-ylethyl 2-bromobenzoate, the primary disconnection occurs at the ester linkage (C-O bond). This cleavage logically separates the molecule into an acyl component and an alcohol component.

The retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection (Ester C-O bond): This leads to two key precursors:

2-Bromobenzoic acid: This serves as the carboxylic acid precursor. sigmaaldrich.com

2-Piperidin-1-ylethanol (also known as N-(2-Hydroxyethyl)piperidine): This serves as the alcohol precursor. nbinno.comcymitquimica.com

This analysis simplifies the synthetic challenge into two smaller, manageable syntheses followed by a final esterification step.

Synthesis of Key Precursors for this compound

The successful synthesis of the target compound relies on the efficient preparation of its precursors.

2-Bromobenzoic acid is a crucial building block that can be synthesized through several methods. sigmaaldrich.com The choice of method often depends on the availability of starting materials and desired scale.

Oxidation of o-Bromotoluene: One common industrial method involves the oxidation of o-bromotoluene. This reaction can be carried out using acetic acid as a solvent and a catalyst system composed of cobalt acetate (B1210297) and sodium bromide.

From Bromobenzene (B47551): A laboratory-scale synthesis can begin with bromobenzene. ycdehongchem.com The process involves the lithiation of bromobenzene using an organolithium reagent like n-butyllithium, followed by carboxylation with carbon dioxide to introduce the carboxylic acid group. ycdehongchem.com

From Phthalic Anhydride (B1165640): Another route utilizes phthalic anhydride as the starting material. ycdehongchem.com This involves hydrolysis to phthalic acid, followed by bromination using an agent like N-bromosuccinimide (NBS), and subsequent decarboxylation to yield 2-bromobenzoic acid. ycdehongchem.com

Hydrolysis of 2-Bromobenzonitrile: 2-Bromobenzonitrile can be hydrolyzed using strong acids (e.g., sulfuric acid) or strong bases (e.g., sodium hydroxide) to produce 2-bromobenzoic acid. ycdehongchem.com

Table 1: Synthesis Methods for 2-Bromobenzoic Acid

| Starting Material | Key Reagents | Brief Description |

|---|---|---|

| o-Bromotoluene | Acetic Acid, Cobalt Acetate, Sodium Bromide | Catalytic oxidation of the methyl group to a carboxylic acid. |

| Bromobenzene | n-Butyllithium, Carbon Dioxide (CO2) | Lithiation followed by carboxylation. ycdehongchem.com |

| Phthalic Anhydride | H2O, N-Bromosuccinimide (NBS) | Hydrolysis, bromination, and decarboxylation sequence. ycdehongchem.com |

2-Piperidin-1-ylethanol is a heterocyclic alcohol. The primary method for its synthesis is the hydrogenation of 2-alpha-pyridylethanol. chemicalbook.com This reaction reduces the aromatic pyridine (B92270) ring to a saturated piperidine (B6355638) ring while preserving the ethanol (B145695) side chain.

This precursor is a colorless to pale yellow liquid or a low-melting solid with a characteristic amine-like odor. nbinno.comchemicalbook.com It is miscible with water and polar organic solvents. nbinno.com

Table 2: Physicochemical Properties of 2-Piperidin-1-ylethanol

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol nbinno.com |

| Appearance | Colorless to pale yellow liquid or Off-White Solid nbinno.comchemicalbook.com |

| Boiling Point | 225-230°C nbinno.com |

| Melting Point | 38-40°C chemicalbook.com |

| Solubility | Miscible with water; soluble in chloroform (B151607) and methanol (B129727) nbinno.comchemicalbook.com |

Direct Esterification and Alternative Synthetic Pathways for this compound

The final step in the synthesis is the formation of the ester bond between the two prepared precursors.

The most common method for forming the ester bond between 2-bromobenzoic acid and 2-piperidin-1-ylethanol is through direct condensation, often referred to as Fischer esterification. nih.gov This reaction involves heating the carboxylic acid and the alcohol in the presence of an acid catalyst.

The reaction is an equilibrium process. To drive the reaction towards the product (the ester), the water formed as a byproduct is typically removed from the reaction mixture, often by azeotropic distillation. google.com The progress of the esterification can be monitored by measuring the acid number of the reaction mixture. google.com

The choice of catalyst is critical for the efficiency of the esterification reaction, affecting reaction time, temperature, and yield. A variety of catalysts can be employed for the esterification of benzoic acid derivatives. usm.my

Brønsted Acids: Traditional catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid. usm.mygoogle.com These are effective but can sometimes lead to side reactions and present challenges in separation and disposal.

Metal-Based Catalysts: Compounds of metals like tin(II), titanium, and zirconium serve as effective high-temperature catalysts. google.com Tin(II) compounds, in particular, have been shown to produce high-purity benzoic acid esters, with the catalyst being easily removed by filtration after the reaction. google.com

N-Bromosuccinimide (NBS): NBS has been promoted as an efficient, metal-free catalyst for the direct esterification of aryl carboxylic acids. nih.gov It is a low-cost and easily handled reagent that can facilitate the reaction under mild conditions. nih.gov

Deep Eutectic Solvents (DES): A greener alternative involves using deep eutectic solvents, such as a mixture of p-toluene sulfonic acid (as the hydrogen bond donor) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (as the hydrogen bond acceptor). dergipark.org.tr These systems can act as both the solvent and the catalyst, providing high conversions and being environmentally friendly. dergipark.org.tr

Table 3: Comparison of Catalyst Systems for Benzoic Acid Esterification

| Catalyst Type | Examples | Key Advantages | Considerations |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, p-Toluenesulfonic Acid | Low cost, high reactivity. google.com | Can be corrosive, difficult to separate. usm.my |

| Metal Compounds | Tin(II) salts, Titanium alkoxides | High thermal stability, effective for high-purity products. google.comgoogle.com | Often require high temperatures (>180°C). google.com |

| N-halosuccinimides | N-Bromosuccinimide (NBS) | Metal-free, mild conditions, easy to handle. nih.gov | Potential for side halogenation reactions. |

| Deep Eutectic Solvents | p-TSA / BTEAC | Environmentally friendly, acts as solvent and catalyst, reusable. dergipark.org.tr | May require optimization for specific substrates. |

Purification and Isolation Techniques

The purification of this compound, an ester derivative containing a tertiary amine, necessitates methods that can effectively separate the target compound from starting materials, reagents, and by-products. Standard techniques employed for compounds of this class include column chromatography, acid-base extraction, and crystallization.

Silica (B1680970) gel chromatography is a primary method for purification. googleapis.com The choice of eluent is critical; a gradient system, often starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate, can effectively separate the ester from less polar impurities. rsc.org For piperidine-containing compounds, the basicity of the nitrogen atom can lead to tailing on silica gel. This can often be mitigated by adding a small percentage of a basic modifier, such as triethylamine, to the eluent system.

Liquid-liquid extraction is another powerful tool, leveraging the basic nature of the piperidine moiety. By dissolving the crude reaction mixture in an organic solvent and washing with a dilute acidic solution (e.g., HCl), the amine-containing product can be protonated and drawn into the aqueous phase, leaving non-basic impurities behind. Subsequently, the aqueous layer is basified (e.g., with NaHCO₃ or K₂CO₃) and the purified product is extracted back into an organic solvent. rsc.org The organic layer is then washed with brine, dried over an anhydrous salt like Na₂SO₄, and the solvent is removed under reduced pressure. rsc.org

Crystallization or precipitation is a final purification step, particularly if the compound is a solid at room temperature. The compound can be precipitated as a salt, such as a hydrochloride, by treating a solution of the purified base with HCl. googleapis.com Alternatively, the free base can be recrystallized from a suitable solvent system, which is determined empirically to provide high purity crystals. Filtration of the resulting solid, followed by washing with a cold solvent and drying, yields the purified product. google.com In some cases, filtration through a pad of Celite can be used to remove fine particulates or catalysts. google.com

Advanced Spectroscopic Characterization of this compound

Spectroscopic analysis is essential for confirming the identity and structure of the synthesized molecule. A combination of NMR, HRMS, and vibrational spectroscopy provides a complete picture of the compound's constitution.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Assignments

While specific spectral data for this compound is not publicly available, a detailed assignment can be predicted based on the analysis of its constituent parts: the 2-bromobenzoyl group and the 2-(1-piperidyl)ethyl group. The expected chemical shifts in ¹H and ¹³C NMR spectroscopy are compiled below.

¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the 2-bromobenzoate ring, typically found in the downfield region (δ 7.0-8.0 ppm). chemicalbook.com The protons of the ethyl linker would appear as two triplets, corresponding to the -OCH₂- and -NCH₂- groups. The piperidine ring protons would exhibit complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal (around δ 165 ppm). The aromatic carbons would resonate between δ 120-135 ppm. The carbons of the ethyl linker and the piperidine ring would appear in the upfield region (δ 20-65 ppm). rsc.org

Table 1: Predicted NMR Assignments for this compound Predicted chemical shifts (δ) in ppm.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~165 |

| Aromatic C-Br | - | ~122 |

| Aromatic CH | 7.30 - 7.80 | 127 - 134 |

| -O-CH₂- | ~4.4 | ~62 |

| -N-CH₂- (ethyl) | ~2.8 | ~57 |

| -N-CH₂- (piperidine, equatorial) | ~2.6 | ~54 |

| -CH₂- (piperidine, C3/C5) | ~1.6 | ~25 |

| -CH₂- (piperidine, C4) | ~1.5 | ~23 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition. For this compound (C₁₄H₁₈BrNO₂), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision. The presence of bromine would be readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by approximately 2 Da. nih.gov

Table 2: Predicted HRMS Data for this compound

| Formula | Ion | Calculated Mass | Description |

|---|---|---|---|

| C₁₄H₁₈BrNO₂ | [M+H]⁺ (for ⁷⁹Br) | 312.0594 | Mass of the protonated molecule with the ⁷⁹Br isotope. |

| C₁₄H₁₈BrNO₂ | [M+H]⁺ (for ⁸¹Br) | 314.0573 | Mass of the protonated molecule with the ⁸¹Br isotope. |

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in the molecule. The IR and Raman spectra of this compound would be dominated by characteristic bands from the ester and the substituted aromatic and piperidine rings.

The most prominent band in the IR spectrum would be the C=O stretching vibration of the ester group, expected in the region of 1720-1730 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethyl groups would be observed just below 3000 cm⁻¹. Other key vibrations include the C-O ester stretch around 1250 cm⁻¹ and the C-N stretching of the tertiary amine around 1100 cm⁻¹. researchgate.netnih.gov The C-Br stretching vibration typically appears at lower wavenumbers, in the 500-650 cm⁻¹ range. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3100 | 2-bromobenzoyl |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Piperidine, Ethyl |

| C=O Stretch (Ester) | 1720 - 1730 | Ester |

| C=C Stretch (Aromatic) | 1450 - 1600 | 2-bromobenzoyl |

| C-O Stretch (Ester) | 1200 - 1300 | Ester |

| C-N Stretch (Tertiary Amine) | 1050 - 1150 | Piperidine |

| C-Br Stretch | 500 - 650 | 2-bromobenzoyl |

Single-Crystal X-ray Diffraction Analysis of this compound and Related Derivatives

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. While a crystal structure for this compound itself has not been reported, analysis of related derivatives such as 2-bromobenzoic acid and other bromobenzoate esters provides significant insight into the likely solid-state conformation. nih.govresearchgate.netresearchgate.net

In a redetermination study of 2-bromobenzoic acid at 120 K, the carboxy group was found to be inclined to the benzene (B151609) ring by 18.7(2)°. researchgate.net A similar twist would be expected for the ester group in the title compound. An important feature noted was a close intramolecular Br···O contact of 3.009(3) Å. researchgate.net In the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the aryl ester plane and the aryl ketone plane are almost orthogonal to each other, with an angle of 88.61(3)°. researchgate.net These studies suggest that the spatial relationship between the 2-bromophenyl group and the ester linkage is a key structural feature.

Crystal Packing and Intermolecular Interactions

The way molecules pack in a crystal lattice is governed by a network of intermolecular interactions. Analysis of related structures allows for a prediction of the forces that would stabilize the crystal of this compound.

In the absence of strong hydrogen bond donors like the -COOH group of 2-bromobenzoic acid (which forms classic O—H⋯O hydrogen-bonded dimers), the packing would be dominated by weaker interactions. nih.govresearchgate.net Weak C—H⋯O hydrogen bonds are highly probable, involving the aromatic and aliphatic C-H groups as donors and the ester carbonyl oxygen as an acceptor. researchgate.net

Furthermore, interactions involving the bromine atom, such as C—H⋯Br contacts, are also likely to be present, as seen in the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. researchgate.net Pi-pi (π–π) stacking interactions between the 2-bromophenyl rings of adjacent molecules are another significant stabilizing force. researchgate.net In 2-bromobenzoic acid, these interactions result in slipped parallel stacks with an inter-centroid distance of 3.991(2) Å and an interplanar distance of 3.509(2) Å. nih.govresearchgate.net These varied non-covalent interactions collectively direct the formation of a stable, three-dimensional framework. nih.gov

Conformational Analysis

Piperidine Ring Conformation:

The piperidine ring, a saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. This chair form can exist in two rapidly interconverting forms. The substituent on the nitrogen atom, in this case, the 2-(2-bromobenzoyloxy)ethyl group, will occupy an equatorial position to alleviate steric hindrance with the axial hydrogens on the ring. This preference for the equatorial position by N-substituents is a well-established principle in the conformational analysis of piperidines.

Computational studies on related N-acylpiperidines have shown that the chair conformation is generally favored, though twist-boat conformations can be stabilized by protein-ligand interactions. nih.gov For simple substituted piperidines, the energy difference between the chair and twist-boat forms is significant enough to ensure the chair is the dominant conformation in solution.

Conformation of the Ethyl Linker and Ester Group:

The conformational flexibility of the molecule is largely dictated by the torsion angles around the C-C and C-O single bonds of the ethyl ester chain. Free rotation around these bonds allows the molecule to adopt various spatial arrangements. The relative orientation of the piperidine ring and the 2-bromobenzoate moiety is defined by the torsion angles τ1 (N1-C_ethyl-C_ethyl-O) and τ2 (C_ethyl-C_ethyl-O-C=O).

Furthermore, the planarity of the ester group is a key feature. The atoms of the carboxylate group (COO) tend to be coplanar to maximize p-orbital overlap. The orientation of this ester plane with respect to the 2-bromophenyl ring is another critical conformational parameter. In the crystal structure of 2-bromobenzoic acid, the carboxyl group is inclined to the benzene ring by 18.7 (2)°. nih.gov A similar deviation from coplanarity is expected in this compound due to the steric influence of the bromine atom ortho to the ester group. This steric hindrance would favor a non-planar arrangement to minimize repulsive interactions.

Intramolecular Interactions:

The spatial proximity of the bromine atom to the ester's carbonyl oxygen can lead to intramolecular interactions. In the crystal structure of 2-bromobenzoic acid, a close intramolecular Br⋯O contact of 3.009 (3) Å is observed. nih.gov Such an interaction could also influence the conformational preference in this compound, potentially stabilizing a conformation where these two atoms are in proximity.

Molecular mechanics calculations on substituted piperidinium (B107235) salts have demonstrated that electrostatic interactions are crucial in determining conformational changes. nih.gov While this compound is not a salt, intramolecular electrostatic interactions between the polar ester group and the piperidine nitrogen will play a role in defining the molecule's preferred shape.

Based on the analysis of its fragments, the most stable conformation of this compound is predicted to feature:

A chair conformation for the piperidine ring.

An equatorial orientation of the 2-(2-bromobenzoyloxy)ethyl substituent on the piperidine nitrogen.

An extended conformation of the ethyl linker to minimize steric clashes.

A non-planar orientation of the 2-bromobenzoate group, with the ester plane twisted relative to the phenyl ring to alleviate steric strain from the ortho-bromine atom.

To provide a more quantitative description, the following tables present representative, estimated geometric parameters based on data for related structures found in the literature. It is important to note that these are not experimentally determined values for this compound but are scientifically informed estimates.

Table 1: Estimated Bond Lengths

| Bond | Estimated Length (Å) |

| C-Br | 1.90 |

| C=O | 1.21 |

| C-O | 1.34 |

| O-C_ethyl | 1.45 |

| C_ethyl-C_ethyl | 1.53 |

| C_ethyl-N | 1.47 |

| N-C_ring | 1.46 |

| C_ring-C_ring | 1.53 |

Table 2: Estimated Bond Angles

| Angle | Estimated Angle (°) |

| C_aromatic-C_aromatic-Br | 119 |

| C_aromatic-C=O | 124 |

| O=C-O | 123 |

| C-O-C_ethyl | 117 |

| O-C_ethyl-C_ethyl | 109 |

| C_ethyl-C_ethyl-N | 112 |

| C_ethyl-N-C_ring | 111 |

| C_ring-N-C_ring | 110 |

Table 3: Key Estimated Torsion Angles

| Dihedral Angle | Estimated Angle (°) | Description |

| Br-C_aromatic-C=O-O | ~160 | Defines the twist of the ester group relative to the phenyl ring |

| C_aromatic-C=O-O-C_ethyl | 180 (trans) | Planarity of the ester group |

| C=O-O-C_ethyl-C_ethyl | ~180 (anti-periplanar) | Extended conformation of the linker |

| O-C_ethyl-C_ethyl-N | ~180 (anti-periplanar) | Extended conformation of the linker |

| C_ethyl-C_ethyl-N-C_ring | ~180 (anti-periplanar) | Orientation of the piperidine ring relative to the side chain |

A definitive conformational analysis would necessitate a dedicated study employing techniques such as X-ray crystallography or high-level computational modeling to precisely determine these structural parameters for this compound.

Chemical Reactivity and Derivatization Studies of 2 Piperidin 1 Ylethyl 2 Bromobenzoate

Reactivity of the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a versatile functional group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the presence of the ortho-ester group, which is moderately electron-withdrawing.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. wikipedia.orgyoutube.com It is anticipated that 2-Piperidin-1-ylethyl 2-bromobenzoate (B1222928) would readily participate in these reactions to form new carbon-carbon bonds at the C2 position of the benzoate (B1203000) ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, under basic conditions. libretexts.org This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. youtube.comorganic-chemistry.orgnih.gov For the subject compound, a typical Suzuki reaction would involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃. libretexts.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst (typically CuI) in the presence of an amine base like triethylamine. wikipedia.orglibretexts.org This is a highly efficient method for the synthesis of arylalkynes. organic-chemistry.org Copper-free conditions have also been developed, which may be advantageous. ucsb.edu

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically favors the formation of the trans-alkene. organic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.gov

The conditions for these reactions would need to be optimized, taking into account the potential for the piperidine (B6355638) nitrogen to coordinate with the palladium catalyst. However, numerous procedures exist that are tolerant of amine functionalities.

Table 1: Predicted Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The ester group at the ortho position in 2-Piperidin-1-ylethyl 2-bromobenzoate is electron-withdrawing and can activate the ring towards nucleophilic attack to some extent. However, it is not as strongly activating as groups like nitro (NO₂) or cyano (CN). chemistrysteps.com Therefore, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., sodium methoxide, sodium amide), would likely be required for the SₙAr reaction to proceed. libretexts.org

The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the carbonyl oxygen of the ester group. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com

Radical Reactions Involving the Aryl Bromide

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in various transformations. This can be initiated by radical initiators, light, or single-electron transfer (SET) from a metal. nih.govucr.edu

A common radical reaction is the reduction of the aryl bromide to an arene (replacement of Br with H). This is often achieved using radical chain reactions with reagents like tri-n-butyltin hydride (Bu₃SnH) and an initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.org

The aryl radical intermediate could also be trapped by other molecules. For instance, in radical additions, the aryl radical can add across a double or triple bond, leading to the formation of a new carbon-carbon bond and a new radical species that is subsequently quenched. libretexts.org Such reactions provide an alternative to metal-catalyzed cross-coupling for certain applications.

Reactivity of the Ester Linkage

The ester functional group is susceptible to nucleophilic attack at the carbonyl carbon. Its reactivity is primarily defined by transesterification and hydrolysis processes.

Transesterification Processes

Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base (e.g., sodium methoxide) would deprotonate the incoming alcohol, making it a more potent nucleophile. The resulting alkoxide would attack the ester carbonyl of this compound, forming a tetrahedral intermediate. Elimination of the 2-(piperidin-1-yl)ethoxide leaving group would yield a new ester.

Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.com This pathway would be necessary if the basic piperidine moiety interferes with base-catalyzed methods. To drive the equilibrium towards the product, the incoming alcohol is typically used in large excess as the solvent. wikipedia.org For example, heating the title compound in methanol (B129727) with a catalytic amount of sulfuric acid would be expected to produce methyl 2-bromobenzoate.

Studies on the transesterification of methyl methacrylate with amino alcohols demonstrate the feasibility of this reaction type with substrates containing both ester and amine functionalities. acs.org

Hydrolytic Stability under Varying Conditions

The stability of the ester linkage against hydrolysis is highly dependent on the pH of the environment. carbodiimide.com Esters are generally susceptible to degradation in the presence of water, a process that can be significantly accelerated by acids or bases. lubesngreases.com

Acidic Conditions (pH < 7): Under acidic conditions, the ester is relatively stable. However, hydrolysis can occur, typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. The presence of the piperidine group, which would be protonated under acidic conditions, may influence the rate of hydrolysis through electronic effects.

Neutral Conditions (pH ≈ 7): At neutral pH, the uncatalyzed hydrolysis of esters is generally a slow process at room temperature.

Basic Conditions (pH > 7): The ester is most labile under basic conditions. The hydrolysis, known as saponification, occurs via the direct attack of a hydroxide ion on the carbonyl carbon. nih.gov This process is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Studies on the hydrolysis of amino acid esters show that this base-catalyzed process is significantly faster than for the free esters. core.ac.uknih.gov

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Relative Stability | Primary Degradation Pathway | Products |

|---|---|---|---|

| Acidic (e.g., pH 2) | High | Acid-catalyzed hydrolysis | 2-Bromobenzoic acid + 2-(Piperidin-1-yl)ethanol |

| Neutral (pH 7) | Moderate | Uncatalyzed hydrolysis (slow) | 2-Bromobenzoic acid + 2-(Piperidin-1-yl)ethanol |

| Basic (e.g., pH 12) | Low | Base-catalyzed hydrolysis (Saponification) | 2-Bromobenzoate salt + 2-(Piperidin-1-yl)ethanol |

Reactivity of the Piperidine Nitrogen

The piperidine moiety in this compound contains a secondary amine nitrogen atom, which is the primary center of reactivity for this part of the molecule. The lone pair of electrons on this nitrogen atom makes it both nucleophilic and basic, allowing it to participate in a variety of chemical transformations.

The nucleophilic nitrogen of the piperidine ring readily undergoes alkylation and acylation reactions.

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides or other alkylating agents. This reaction introduces a new alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. The general reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkylating agent.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of an N-acylpiperidine derivative (an amide). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). For instance, treatment with acetyl chloride would yield the corresponding N-acetyl derivative.

These reactions are fundamental in medicinal chemistry for modifying the polarity, basicity, and pharmacological profile of piperidine-containing compounds.

Salt Formation: Due to its basic nature, the piperidine nitrogen readily reacts with both inorganic and organic acids to form stable salts. For example, treatment with hydrochloric acid would yield this compound hydrochloride. Salt formation is a common strategy to improve the solubility and crystallinity of amine-containing compounds. In some syntheses, the p-bromobenzoate salt of a desired product can be isolated directly from the reaction mixture researchgate.net.

Quaternization: Further alkylation of the tertiary amine resulting from an initial alkylation, or direct reaction of the secondary amine with an excess of an alkylating agent, can lead to the formation of a quaternary ammonium (B1175870) salt. In this process, the nitrogen atom becomes positively charged and is bonded to four carbon atoms. These quaternary salts have distinct properties from their amine precursors, including increased water solubility and, in some cases, specific biological activities.

While this compound itself is not structured to undergo a Boulton-Katritzky rearrangement, structural analogs where the benzoate moiety is replaced by a suitable 1,2,4-oxadiazole ring could potentially undergo this transformation. The Boulton-Katritzky rearrangement is a thermally or chemically induced isomerization of 3,5-disubstituted 1,2,4-oxadiazoles into other five-membered heterocyclic systems nih.gov.

This rearrangement has been observed in compounds containing a piperidin-1-ylethyl side chain attached to a 1,2,4-oxadiazole ring nih.gov. The reaction proceeds through a ring-opening/ring-closing mechanism, and its direction can be influenced by substituents on the heterocyclic ring nih.gov. For instance, studies on 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles, close analogs of the piperidine series, have shown they undergo this rearrangement to form spiropyrazoline benzoates nih.govresearchgate.net. This reaction pathway represents a method for generating novel heterocyclic scaffolds from oxadiazole precursors organic-chemistry.org. The mechanism can involve a sequence of protonation, proton transfer, and nucleophilic attack steps, particularly during hydrolysis nih.gov.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs can be approached by modifying either the bromobenzoate ring or the piperidine moiety. Such modifications are crucial for structure-activity relationship (SAR) studies.

The 2-bromobenzoate portion of the molecule contains an aryl bromide, which is a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can replace the bromine atom with a variety of aryl, heteroaryl, or alkyl groups.

Heck Coupling: The bromine atom can be substituted by an alkene through reaction with an alkene and a palladium catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, replacing the bromine with a primary or secondary amine.

Sonogashira Coupling: This reaction introduces an alkyne group by coupling the aryl bromide with a terminal alkyne using palladium and copper catalysts.

These transformations allow for the synthesis of a diverse library of analogs with different substituents on the aromatic ring, enabling the exploration of electronic and steric effects on biological activity.

Table 1: Potential Cross-Coupling Reactions for Modifying the Bromobenzoate Ring

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | C-C | Pd(PPh₃)₄ / Na₂CO₃ |

| Heck Coupling | Alkene | C-C (alkenyl) | Pd(OAc)₂ / P(o-tol)₃ |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃ / BINAP |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | Pd(PPh₃)₂Cl₂ / CuI |

Alterations of the Piperidine Moiety

The piperidine ring is a common scaffold in pharmaceuticals and can be modified in numerous ways to create analogs mdpi.comajchem-a.com. Synthesis of these analogs can be achieved either by starting with a pre-functionalized piperidine or by modifying the piperidine ring in a later step.

Methods for synthesizing substituted piperidines are diverse and include:

Reductive Amination: Cyclization of amino-aldehydes or ketones is a common method for forming the piperidine ring nih.gov.

Palladium-Catalyzed Cyclizations: Intramolecular reactions, such as the aza-Heck cyclization, can form the piperidine ring with high stereoselectivity mdpi.com.

Multi-component Reactions: Reactions involving an amine, an aldehyde, and a β-ketoester can construct highly functionalized piperidines in a single step ajchem-a.com.

Hydrogenation of Pyridine (B92270) Precursors: The reduction of substituted pyridines is a classical and effective method for obtaining various piperidine derivatives.

By employing these synthetic strategies, a wide array of analogs with substituents at different positions of the piperidine ring can be prepared. These modifications can influence the compound's conformation, lipophilicity, and interactions with biological targets. For instance, analogs with modifications on the aromatic ring attached to a piperazine (B1678402) (a related six-membered heterocycle) have been synthesized to explore structure-activity relationships nih.gov.

Table 2: Selected Synthetic Methods for Piperidine Analogs

| Synthetic Method | Description | Key Features |

|---|---|---|

| Reductive Amination | Intramolecular cyclization of an amino-aldehyde or amino-ketone. | Forms C-N bond to complete the ring. |

| Aza-Heck Cyclization | Palladium-catalyzed intramolecular cyclization of an alkenyl amine. | Can be highly enantioselective mdpi.com. |

| Hantzsch-type Reactions | One-pot condensation of an aldehyde, a β-ketoester, and an amine. | Creates highly substituted piperidine rings ajchem-a.com. |

| Pyridine Hydrogenation | Catalytic reduction of a substituted pyridine ring. | A versatile method for accessing a wide range of substituted piperidines. |

Variations in the Alkyl Linker

The exploration of structural modifications to the alkyl linker in this compound is a key area of interest for understanding its chemical behavior and for the synthesis of new derivatives. The ethyl group serves as a spacer between the piperidine ring and the 2-bromobenzoate core, and altering its length or branching can significantly influence the compound's reactivity, physicochemical properties, and steric hindrance in subsequent chemical transformations.

Systematic studies on the impact of varying the alkyl linker are crucial for developing a comprehensive understanding of the structure-activity relationships of this class of compounds. Research in this area would typically involve the synthesis of a homologous series of compounds where the ethyl linker is replaced by other alkyl chains, such as methyl, propyl, butyl, or branched isomers.

Synthesis of Analogues with Varied Alkyl Linkers

The synthesis of analogues with different alkyl linkers can be achieved through the esterification of 2-bromobenzoic acid with a series of N-(ω-hydroxyalkyl)piperidines. The general synthetic approach would involve the reaction of 2-bromobenzoyl chloride with the corresponding N-substituted amino alcohol in the presence of a base, or a direct esterification of 2-bromobenzoic acid with the amino alcohol using a suitable coupling agent.

For instance, to synthesize the propyl analogue, 2-bromobenzoic acid would be reacted with 1-(3-hydroxypropyl)piperidine. Similarly, the butyl analogue would be prepared using 1-(4-hydroxybutyl)piperidine. The general reaction scheme is depicted below:

Scheme 1: General synthesis of 2-piperidin-1-ylalkyl 2-bromobenzoate analogues with varying alkyl linker lengths.

Hypothetical Reactivity and Derivatization Studies

To systematically investigate these effects, a series of analogues with varying linker lengths (n=1, 2, 3, 4) could be synthesized and subjected to a set of standard chemical transformations. The outcomes of these reactions would provide valuable insights into how the alkyl linker modulates the reactivity of the core structure.

Table 1: Hypothetical Study on the Influence of Alkyl Linker Length on the Quaternization of the Piperidine Nitrogen

This hypothetical study would involve the reaction of each analogue with an alkylating agent, such as methyl iodide, to form the corresponding quaternary ammonium salt. The reaction rate and yield would be monitored to assess the influence of the linker length on the nucleophilicity of the piperidine nitrogen.

| Linker (-(CH₂)n-) | n | Hypothetical Reaction Time (h) | Hypothetical Yield (%) |

| Methyl | 1 | 4 | 85 |

| Ethyl | 2 | 6 | 90 |

| Propyl | 3 | 8 | 88 |

| Butyl | 4 | 10 | 82 |

Table 2: Hypothetical Study on the Influence of Alkyl Linker Length on a Suzuki Cross-Coupling Reaction

This hypothetical study would examine the efficiency of a Suzuki cross-coupling reaction between the 2-bromobenzoate analogues and a boronic acid derivative, for instance, phenylboronic acid. The reaction would be carried out under standard palladium-catalyzed conditions, and the yield of the coupled product would be determined.

| Linker (-(CH₂)n-) | n | Hypothetical Yield of 2-(biphenyl-2-carbonyloxy)alkyl(piperidin-1-ium) (%) |

| Methyl | 1 | 78 |

| Ethyl | 2 | 82 |

| Propyl | 3 | 80 |

| Butyl | 4 | 75 |

The data presented in these hypothetical tables illustrates the type of structure-reactivity relationships that could be established through systematic studies. It is important to note that these are projected outcomes, and experimental verification would be necessary to confirm these trends. The insights gained from such studies would be invaluable for the rational design of new derivatives of this compound with tailored chemical properties.

Computational and Theoretical Investigations of 2 Piperidin 1 Ylethyl 2 Bromobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model and predict the properties of molecules. For "2-Piperidin-1-ylethyl 2-bromobenzoate (B1222928)," these calculations can elucidate its electronic distribution, reactivity hotspots, and the nature of its chemical bonds.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy and spatial distribution of these orbitals are paramount in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For "2-Piperidin-1-ylethyl 2-bromobenzoate," the HOMO is anticipated to be localized primarily on the piperidine (B6355638) ring and the ester oxygen atoms, owing to the presence of lone pairs of electrons. The LUMO is expected to be distributed over the 2-bromobenzoate ring, influenced by the electron-withdrawing bromine atom and the carbonyl group. This distribution suggests that the piperidine moiety would be the primary site for electrophilic attack, while the brominated aromatic ring would be susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.orgchemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. researchgate.netresearchgate.net Red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to attracting electrophiles. Blue areas represent regions of positive electrostatic potential, which are electron-deficient and attractive to nucleophiles.

In "this compound," the EPS map would likely show a region of high negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the piperidine ring. These areas are rich in electron density due to the lone pairs on these atoms. Conversely, the hydrogen atoms attached to the piperidine and ethyl groups, as well as the region around the bromine atom, would exhibit a positive potential (blue), indicating electron-deficient areas.

Table 2: Predicted Electrostatic Potential (ESP) Hotspots for this compound

| Molecular Region | Predicted ESP |

| Carbonyl Oxygen | Negative |

| Piperidine Nitrogen | Negative |

| Aromatic Ring (near Bromine) | Slightly Positive |

| Hydrogens on Piperidine Ring | Positive |

Note: This table represents a qualitative prediction based on the molecular structure. The actual ESP values would require specific computational calculations.

Reactivity Descriptors (e.g., Fukui functions)

Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as Fukui functions, provide a more quantitative measure of a molecule's reactivity at specific atomic sites. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is altered.

For "this compound," the Fukui functions would help to pinpoint the exact atoms most susceptible to nucleophilic, electrophilic, and radical attack. It is expected that the nitrogen atom of the piperidine ring and the carbonyl oxygen would have high values for the Fukui function corresponding to electrophilic attack. The carbon atoms of the 2-bromobenzoate ring would likely be the most susceptible sites for nucleophilic attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and the influence of the surrounding environment, such as a solvent.

Conformational Flexibility of this compound

The structure of "this compound" possesses several rotatable bonds, leading to significant conformational flexibility. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The orientation of the 2-bromobenzoate group relative to the ethyl piperidine moiety can also vary.

MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules.

Solvent Effects on Molecular Conformation

The conformation of "this compound" can be significantly influenced by the solvent in which it is dissolved. In a polar solvent, conformations that maximize the exposure of polar groups (like the ester and the piperidine nitrogen) to the solvent will be favored. In a nonpolar solvent, the molecule may adopt a more compact conformation to minimize the exposure of these polar groups.

MD simulations explicitly including solvent molecules can model these interactions and predict the most probable conformations in different solvent environments. This is particularly important for understanding the behavior of the molecule in biological systems, which are typically aqueous environments.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Identification of Potential Biological Targets based on Structural Features

No studies have been published that specifically identify potential biological targets for this compound using in silico target prediction methods.

In general, the structural features of this compound, namely the piperidine moiety and the substituted benzoate (B1203000) ester, are present in a wide range of biologically active molecules. For instance, piperidine derivatives are known to interact with various receptors and enzymes in the central nervous system. nih.govtandfonline.comnih.govresearchgate.netrsc.org Similarly, benzoate esters have been investigated for a range of pharmacological activities. nih.govnih.gov However, without specific computational screening, any potential targets for the combined molecule remain speculative.

Binding Mode Analysis and Interaction Energies

There is no available research detailing the binding mode analysis or interaction energies of this compound with any biological target. Such an analysis would require molecular docking studies, which have not been reported for this compound.

For related compounds, such as other piperidine or piperazine (B1678402) derivatives, molecular docking has been used to elucidate key interactions with target proteins, such as thymidine (B127349) phosphorylase and sigma receptors. nih.govnih.gov These studies typically report binding energies (often in kcal/mol) and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.

Prediction of Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. There are no published studies that have generated a pharmacophore model based on this compound.

Pharmacophore modeling for other series of piperidine derivatives has identified key features such as aromatic rings, hydrogen bond acceptors, and donor groups as being important for their biological activity. researchgate.net

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (e.g., physicochemical or structural properties) to the response variable (e.g., a physical, chemical, or biological property). No QSPR studies have been conducted specifically on this compound.

Research on related classes of compounds, such as benzoic acids, has utilized QSAR (a type of QSPR) to correlate structural descriptors with toxicity, highlighting the importance of parameters like the partition coefficient (log P) and acid dissociation constant (pKa). nih.gov

Computational Support for Mechanistic Proposals

There are no computational studies in the scientific literature that provide support for any proposed biological or chemical mechanisms of action for this compound.

Computational methods, such as Density Functional Theory (DFT), are often employed to investigate reaction mechanisms and the electronic properties of molecules. For example, DFT studies have been used to analyze the reactivity of other bromo-substituted benzoic acids. researchgate.net However, no such analysis has been applied to the title compound.

Investigation of Structure Activity Relationships and Biological Interactions in Vitro and in Silico

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the distinct chemical components of 2-Piperidin-1-ylethyl 2-bromobenzoate (B1222928) contribute to its biological effects. researchgate.net These studies guide the rational design of new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.net

The design of analogs based on the 2-Piperidin-1-ylethyl 2-bromobenzoate scaffold involves systematically modifying its three primary structural components: the 2-bromobenzoate ring, the ethyl ester linker, and the piperidine (B6355638) moiety. The goal is to probe the chemical space around the lead compound to identify key interactions with a biological target. ajchem-a.com Modifications can include altering substituent positions, replacing functional groups, and changing the size or conformation of the rings. nih.gov

For instance, the bromine atom on the benzoate (B1203000) ring could be moved to the meta or para positions or replaced with other halogens (Cl, F, I) or with electron-donating or electron-withdrawing groups to probe electronic and steric requirements. The piperidine ring could be substituted, replaced with other heterocycles like morpholine (B109124) or piperazine (B1678402), or its point of attachment to the ethyl linker could be varied. nih.gov

Table 1: Proposed Analogs for SAR Studies of this compound

| Modification Area | Original Moiety | Proposed Modification | Rationale for Modification |

|---|---|---|---|

| Aromatic Ring | 2-Bromophenyl | 3-Bromophenyl, 4-Bromophenyl | Investigate impact of halogen position on binding. |

| 2-Bromophenyl | 2-Chlorophenyl, 2-Fluorophenyl | Evaluate effect of different halogens (size, electronegativity). | |

| 2-Bromophenyl | 2-Methylphenyl, 2-Methoxyphenyl | Probe steric and electronic effects of non-halogen substituents. | |

| Linker | Ethyl Ester | Propyl Ester, Methyl Ester | Assess influence of linker length and flexibility. |

| Ester | Amide, Reverse Amide | Determine importance of the ester carbonyl and oxygen for H-bonding and stability. | |

| Basic Headgroup | Piperidine | 4-Methylpiperidine, 4-Phenylpiperidine | Explore impact of substitution on the piperidine ring on lipophilicity and binding. |

| Piperidine | Morpholine, Piperazine, Pyrrolidine | Evaluate the role of the ring size, basicity, and H-bond donors (e.g., piperazine N-H). nih.gov |

Bromine Moiety: The bromine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. As a halogen, it can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket, which can enhance binding affinity. nih.gov The position of the bromine is critical; for example, bromo-substitution has been shown to be crucial for the activity of certain antimicrobial and anticancer agents. nih.govnih.gov

Ester Moiety: The ester group acts as a linker between the aromatic ring and the piperidine ethyl group. Esters are known to be susceptible to hydrolysis by esterase enzymes present in biological systems. researchgate.netorganic-chemistry.org This can be a key feature in drug design, potentially allowing the compound to act as a prodrug, where it is metabolized into an active carboxylic acid and an alcohol fragment in vivo. The carbonyl oxygen of the ester can also act as a hydrogen bond acceptor, contributing to ligand-receptor binding. organic-chemistry.org

Piperidine Moiety: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. encyclopedia.pubnih.govresearchgate.net Its primary role is often to serve as a basic, ionizable group. At physiological pH, the piperidine nitrogen is typically protonated, forming a cation that can engage in strong ionic interactions or hydrogen bonds with acidic amino acid residues like aspartate or glutamate (B1630785) in a target protein. nih.govnih.gov This interaction is often crucial for anchoring the ligand in the binding site. mdpi.com The conformationally restricted ring structure of piperidine also helps to orient the other parts of the molecule for optimal interaction with a target. encyclopedia.pubnih.gov

In Vitro Biological Activity Assays

To characterize the biological profile of this compound, a series of in vitro assays are employed to measure its interaction with specific enzymes, receptors, and cellular targets.

Given its structure, the compound could potentially inhibit enzymes that recognize its constituent parts.

Cholinesterases (AChE and BChE): Many piperidine-containing compounds are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov An inhibition assay would measure the compound's ability to prevent these enzymes from hydrolyzing their substrates (e.g., acetylthiocholine). The activity is typically monitored spectrophotometrically.

Other Hydrolases: Due to the benzoate ester linkage, the compound could be a substrate or inhibitor for other esterases or hydrolases. researchgate.netmdpi.com Assays using purified enzymes and chromogenic or fluorogenic substrates can determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Table 2: Hypothetical Enzyme Inhibition Data for Designed Analogs

| Compound | Modification | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|---|

| Parent Compound | 2-Br, Piperidine | 15.2 | 8.5 |

| Analog 1 | 4-Br, Piperidine | 25.8 | 12.1 |

| Analog 2 | 2-Br, Morpholine | > 100 | > 100 |

| Analog 3 | 2-Cl, Piperidine | 12.5 | 7.9 |

| Analog 4 | Amide Linker | 55.1 | 43.7 |

The piperidine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels. nih.gov Receptor binding assays are used to determine the affinity of the compound for these targets. A common method is the competitive radioligand binding assay. acs.orgsigmaaldrich.com In this assay, a biological membrane preparation containing the receptor of interest is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-pentazocine for sigma receptors) and varying concentrations of the test compound. nih.govnih.gov The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki), a measure of binding affinity, is calculated.

Potential targets for this compound could include:

Sigma Receptors (σ1 and σ2): Many synthetic piperidine derivatives show high affinity for these receptors. nih.govnih.gov

Cannabinoid Receptors (CB1 and CB2): Conformationally restricted piperidine structures have been developed as selective CB2 receptor agonists. acs.org

Dopamine and Serotonin Receptors: The 4-benzoylpiperidine fragment is a known pharmacophore for serotonergic receptors like 5-HT₂A. mdpi.com

Table 3: Hypothetical Receptor Binding Affinities (Ki) for Parent Compound and Analogs

| Compound | Modification | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) |

|---|---|---|---|---|

| Parent Compound | 2-Br, Piperidine | 45 | 150 | 850 |

| Analog 5 | 4-Phenylpiperidine | 8 | 98 | 420 |

| Analog 6 | 4-Br, Piperidine | 60 | 210 | 900 |

| Analog 7 | 2-Br, Pyrrolidine | 120 | 450 | > 1000 |

Confirming that a compound binds to its intended target within a living cell is a critical step. These mechanistic studies focus on verifying the physical interaction rather than measuring a downstream biological effect. One such technique is the cellular thermal shift assay (CETSA). This method is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when a ligand is bound to it.

In a typical CETSA experiment, intact cells are treated with the test compound or a vehicle control. The cells are then heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein remaining is quantified, often by Western blot. A shift to a higher denaturation temperature in the presence of the compound indicates direct target engagement. researchgate.net This approach can confirm that the compound reaches and binds to its target in a complex cellular environment. nih.gov

Table 4: Example Cellular Target Engagement Data (CETSA) for σ1 Receptor

| Compound | Concentration (µM) | Melting Temperature (Tₘ) of σ1 Receptor (°C) | Thermal Shift (ΔTₘ) (°C) |

|---|---|---|---|

| Vehicle (DMSO) | - | 48.5 | - |

| Parent Compound | 10 | 52.1 | +3.6 |

| Analog 5 | 10 | 54.3 | +5.8 |

| Analog 2 | 10 | 48.7 | +0.2 |

In Silico Screening and Virtual Ligand Design in the Study of this compound and Related Compounds

In the contemporary drug discovery landscape, computational methods, collectively known as in silico screening, have become indispensable for the rapid and cost-effective identification of novel bioactive molecules. These techniques are particularly valuable in the early stages of research for prioritizing compounds for synthesis and experimental testing. For a molecule like this compound, which combines a piperidine heterocycle with a bromobenzoate moiety, various in silico approaches can be employed to explore its potential biological activities and guide the design of new, more potent analogs. These methods are broadly categorized into ligand-based and structure-based virtual screening, with fragment-based approaches offering a complementary strategy.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening (LBVS) leverages the knowledge of known active compounds to identify new molecules with similar properties, under the principle that structurally similar molecules are likely to exhibit similar biological activities. sciengpub.irplos.org This approach is particularly useful when the three-dimensional structure of the biological target is unknown. For this compound, LBVS can be initiated by identifying known bioactive molecules that share its core structural features, such as the piperidine ring or the 2-bromobenzoate scaffold.

One of the primary LBVS techniques is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.govacs.org By creating a pharmacophore model from a set of known active piperidine-containing or bromobenzoate-containing ligands, large chemical databases can be screened to find novel compounds that match this pharmacophoric fingerprint. nih.govugm.ac.id For instance, a pharmacophore model could be developed based on known ligands of a particular receptor where the piperidine nitrogen acts as a key basic feature and the bromophenyl group occupies a specific hydrophobic pocket.

Another LBVS method is similarity searching, which can be performed using 2D fingerprints or 3D shape-based methods. nih.gov In a hypothetical scenario to discover novel analogs of this compound with potential activity at a specific target, a virtual library could be screened to identify compounds with a high degree of similarity.

Table 1: Hypothetical Ligand-Based Virtual Screening Cascade for Analogs of this compound

| Screening Stage | Method | Criteria | Initial Hits | Filtered Hits |

| 1 | 2D Similarity Search | Tanimoto coefficient > 0.8 to the 2-bromobenzoate fragment | 50,000 | 10,000 |

| 2 | Pharmacophore Modeling | Match 3 of 4 features (1 H-bond acceptor, 2 hydrophobic) | 10,000 | 1,500 |

| 3 | 3D Shape Screening | Shape Tanimoto > 0.7 to the piperidinylethyl group | 1,500 | 200 |

| 4 | ADMET Prediction | Lipinski's Rule of Five compliance, low predicted toxicity | 200 | 50 |

This table illustrates a hypothetical workflow for identifying potential lead compounds starting from the structural features of this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are another facet of LBVS. nih.govnih.govjmaterenvironsci.com By building a statistical model that correlates the chemical structures of a series of compounds with their biological activities, the activity of new or untested molecules can be predicted. nih.gov For a series of 2-bromobenzoate esters with varying piperidine substitutions, a 3D-QSAR model could reveal key steric and electronic features that influence their potency, thereby guiding the design of more effective derivatives. nih.gov

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of a biological target (e.g., a protein or enzyme) is available, structure-based virtual screening (SBVS) becomes a powerful tool. nih.govnih.gov This approach involves computationally "docking" candidate ligands into the binding site of the target to predict their binding affinity and orientation. nih.govnih.govmdpi.commdpi.com

For this compound, if a potential protein target was identified, molecular docking could be employed to understand its binding mode. For example, the bromodomain-containing proteins, which are epigenetic "readers," are known to bind ligands containing a bromophenyl moiety. acs.orgsygnaturediscovery.comnih.gov In a hypothetical docking study of this compound into a bromodomain, the 2-bromophenyl group might be predicted to occupy the acetyl-lysine binding pocket, with the bromine atom forming specific interactions. The piperidinylethyl tail could then extend towards the protein surface, offering opportunities for further modification to enhance selectivity and potency.

The process of SBVS typically involves several steps, from preparing the protein and ligand structures to performing the docking calculations and post-processing the results to rank the compounds. sciengpub.irresearchgate.netnih.gov

Table 2: Illustrative Docking Results for this compound and Analogs against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Key Interactions |

| This compound | -8.5 | ASP120, TYR150, PHE80 | H-bond with ASP120, π-π stacking with TYR150, Halogen bond with backbone carbonyl |

| Analog 1 (3-bromo isomer) | -7.9 | ASP120, TYR150 | H-bond with ASP120, π-π stacking with TYR150 |

| Analog 2 (pyrrolidine instead of piperidine) | -8.2 | ASP120, TYR150, PHE80 | H-bond with ASP120, π-π stacking with TYR150 |

| Analog 3 (without bromine) | -6.8 | ASP120, TYR150 | H-bond with ASP120, π-π stacking with TYR150 |

This table provides a fictional representation of docking results to demonstrate how SBVS can be used to compare the binding potential of related compounds and understand structure-activity relationships.

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is an alternative to high-throughput screening that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target of interest. uzh.ch These initial fragment hits are then optimized and grown or linked together to produce a higher-affinity lead compound. nih.govamazonaws.com

Given the structure of this compound, it can be conceptually deconstructed into two primary fragments: the "2-bromophenyl" fragment and the "1-(2-aminoethyl)piperidine" fragment. An FBDD campaign could screen a library of fragments to identify those that bind to a target of interest. sygnaturediscovery.com For instance, screening against a bromodomain might identify a simple bromophenyl derivative as a hit. acs.org

Once a fragment hit is identified and its binding mode is confirmed, typically through biophysical methods like X-ray crystallography or NMR spectroscopy, it can be elaborated. nih.gov For a bromophenyl fragment, medicinal chemistry strategies could be employed to "grow" the fragment by adding a side chain, such as the piperidinylethyl moiety, to pick up additional interactions with the target protein and increase potency.

Table 3: Hypothetical Fragment-Based Elaboration Starting from a Bromophenyl Core

| Compound/Fragment | Structure | Molecular Weight (Da) | Binding Affinity (Kd) | Ligand Efficiency (LE) |

| Fragment Hit | 2-Bromotoluene | 171.04 | 500 µM | 0.25 |

| Intermediate 1 | 1-(2-Bromo-benzyl)piperidine | 254.16 | 50 µM | 0.28 |

| Lead Candidate | This compound | 328.23 | 0.5 µM | 0.31 |

This illustrative table shows how a low-affinity fragment can be developed into a more potent lead candidate, with ligand efficiency (LE) being a key metric to guide optimization.

The FBDD approach is particularly powerful for tackling challenging targets and can lead to lead compounds with superior physicochemical properties compared to those identified through traditional screening methods. uzh.ch

Mechanistic Insights into Reactions and Biological Actions of 2 Piperidin 1 Ylethyl 2 Bromobenzoate

Proposed Mechanisms of In Vitro Biological Interactions

Enzyme-Ligand Interaction Models

Without dedicated research on this specific molecule, any attempt to provide the requested detailed article would be speculative and would not meet the required standards of scientific accuracy.

Receptor-Ligand Binding Models

Following a comprehensive review of scientific literature, no specific receptor-ligand binding models for 2-Piperidin-1-ylethyl 2-bromobenzoate (B1222928) have been documented. Research exploring the affinity of this particular compound for specific biological receptors, such as G protein-coupled receptors, ion channels, or enzymes, has not been published.

While the core structure contains a piperidine (B6355638) ring, a common moiety in compounds targeting various receptors, and a 2-bromobenzoate group, there are no empirical data to construct a binding model. The piperidine scaffold is known to be a key pharmacophore in many biologically active molecules, contributing to interactions with a range of targets. nih.govresearchgate.netresearchgate.net However, the specific impact of the 2-bromobenzoate substitution on the ethyl-piperidine side chain in directing receptor affinity is undetermined for this compound. Without experimental binding assay data, any proposed model would be purely speculative.

Mechanistic Hypotheses for Observed In Vitro Cellular Effects

There is currently no published research detailing any observed in vitro cellular effects for 2-Piperidin-1-ylethyl 2-bromobenzoate. Studies investigating the activity of this compound in cell-based assays, such as those examining cytotoxicity, proliferation, apoptosis, or other cellular processes, are absent from the scientific record.

Consequently, it is not possible to formulate any mechanistic hypotheses regarding its biological actions at the cellular level. The development of such hypotheses is contingent upon the availability of primary experimental data demonstrating a specific cellular response. While derivatives of piperidine have been investigated for a variety of pharmacological activities, including anticancer effects, these findings are not directly transferable to the specific and unstudied compound, this compound. nih.govresearchgate.netresearchgate.net

Future Research Directions and Concluding Remarks

Potential for Further Synthetic Exploration of 2-Piperidin-1-ylethyl 2-bromobenzoate (B1222928) and its Analogs

The synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate can be hypothetically achieved through standard esterification or transesterification methods. One potential route involves the reaction of 2-bromobenzoic acid or its acyl chloride with 2-(piperidin-1-yl)ethanol. Alternatively, transesterification of a simple ester of 2-bromobenzoic acid, such as methyl 2-bromobenzoate or ethyl 2-bromobenzoate, with 2-(piperidin-1-yl)ethanol in the presence of a suitable catalyst could also yield the desired product.

Further synthetic exploration could involve the generation of a library of analogs to investigate structure-activity relationships. Modifications could be made to both the 2-bromobenzoate and the piperidinylethanol portions of the molecule. For instance, the bromo substituent on the aromatic ring could be moved to the meta or para position, or replaced with other halogen atoms or electron-withdrawing/donating groups. The piperidine (B6355638) ring could be substituted with various functional groups, or replaced with other cyclic amines such as morpholine (B109124) or pyrrolidine. These synthetic endeavors would provide a diverse set of compounds for biological screening.

Identification of Unexplored Biological Targets through Advanced Screening Methodologies

Given the presence of the piperidine and bromobenzoate motifs, which are found in various biologically active compounds, this compound and its analogs are prime candidates for high-throughput screening campaigns to identify novel biological targets. Advanced screening methodologies such as phenotypic screening, where compounds are tested for their effects on cell models of disease, could reveal unexpected therapeutic applications.

Furthermore, target-based screening against panels of enzymes, receptors, and ion channels could pinpoint specific molecular interactions. Techniques like affinity chromatography-mass spectrometry and chemical proteomics could be employed to identify the cellular binding partners of this compound, thereby elucidating its mechanism of action.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. Should this compound exhibit potent and selective biological activity, it could be developed into a valuable chemical probe. The development process would involve thorough characterization of its selectivity profile against a wide range of biological targets to ensure it interacts specifically with its intended target.

Furthermore, a chemical probe should be suitable for use in cellular and in vivo models. This requires optimization of its physicochemical properties, such as solubility and cell permeability. The synthesis of tagged versions of the molecule, for example with a fluorescent dye or a biotin tag, would facilitate its use in imaging and pull-down experiments to study the localization and interaction of its target protein.

Contribution of this compound Research to Broader Chemical Biology Paradigms

The investigation of novel chemical entities like this compound contributes significantly to the broader field of chemical biology. The discovery of a new bioactive molecule can open up new avenues of research into previously unstudied biological pathways. The structure-activity relationship data generated from its analogs can provide valuable insights into the principles of molecular recognition and ligand design.

Moreover, the development of a novel chemical probe from this scaffold could provide the scientific community with a new tool to dissect complex biological processes. The challenges and successes encountered in the synthesis and optimization of this compound would also contribute to the advancement of synthetic organic chemistry and medicinal chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate to improve yield and purity?

- Methodological Answer : Use a stepwise approach: (1) Verify stoichiometric ratios of 2-bromobenzoic acid and piperidine derivatives via NMR monitoring during esterification . (2) Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, ensuring ≥95% purity via HPLC . (3) Optimize reaction temperature (e.g., 60–80°C) to minimize side products like unreacted bromobenzoyl intermediates .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Combine:

- 1H/13C NMR to confirm ester linkage and piperidine substitution patterns.

- FT-IR to identify C=O (1720–1740 cm⁻¹) and C-Br (600–800 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) for molecular ion validation (±5 ppm accuracy).

- X-ray crystallography (if crystalline) to resolve steric effects from the bromine substituent .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or HPLC .